molecular formula C12H16BN3O2 B8187518 1H-Benzotriazole-7-boronic acid pinacol ester

1H-Benzotriazole-7-boronic acid pinacol ester

Cat. No.: B8187518
M. Wt: 245.09 g/mol
InChI Key: PDOFSMPDPHUARQ-UHFFFAOYSA-N
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Description

1H-Benzotriazole-7-boronic acid pinacol ester is a boronic ester derivative of benzotriazole. This compound is particularly significant in organic synthesis due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds. The pinacol ester moiety enhances the stability and reactivity of the boronic acid, making it a valuable reagent in various chemical transformations .

Preparation Methods

The synthesis of 1H-Benzotriazole-7-boronic acid pinacol ester typically involves the reaction of 1H-benzotriazole with boronic acid derivatives under specific conditions. One common method includes the use of pinacol as a protecting group for the boronic acid. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reaction . Industrial production methods may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1H-Benzotriazole-7-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) .

Mechanism of Action

The mechanism of action of 1H-Benzotriazole-7-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

The molecular targets and pathways involved in these reactions are primarily centered around the palladium catalyst and the boronic ester functionality .

Comparison with Similar Compounds

1H-Benzotriazole-7-boronic acid pinacol ester can be compared with other boronic esters such as:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability compared to other boronic esters .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)8-6-5-7-9-10(8)15-16-14-9/h5-7H,1-4H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOFSMPDPHUARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NNN=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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